rac-3-Hexadecanamido-2-ethoxypropyl phosphocholine
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Overview
Description
rac-2-Ethoxy-3-hexadecanamido-1-propylphosphocholine: is a synthetic compound with the molecular formula C26H55O6N2P and a molecular weight of 522.70 g/mol . It is known for its role as a protein kinase C inhibitor
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-2-Ethoxy-3-hexadecanamido-1-propylphosphocholine involves multiple steps. One common method includes the reaction of hexadecanoic acid with 3-amino-1-propanol to form the hexadecanamido derivative. This intermediate is then reacted with ethylene oxide to introduce the ethoxy group. Finally, the phosphocholine moiety is introduced through a phosphorylation reaction .
Industrial Production Methods: Industrial production of rac-2-Ethoxy-3-hexadecanamido-1-propylphosphocholine typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and pH, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: rac-2-Ethoxy-3-hexadecanamido-1-propylphosphocholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like alkyl halides and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized phosphocholine derivatives, while reduction can produce reduced amido derivatives .
Scientific Research Applications
Chemistry: It is used as a model compound in studies of phospholipid analogs and their chemical properties.
Biology: The compound is investigated for its role in inhibiting protein kinase C, which is involved in various cellular processes.
Medicine: Research has explored its potential as an antitumor agent due to its ability to inhibit neoplastic cell growth.
Industry: The compound is used in the development of novel pharmaceuticals and biochemical research tools.
Mechanism of Action
The mechanism of action of rac-2-Ethoxy-3-hexadecanamido-1-propylphosphocholine involves the inhibition of protein kinase C. Protein kinase C is a family of enzymes that play a crucial role in regulating various cellular functions, including cell growth, differentiation, and apoptosis. By inhibiting protein kinase C, the compound can modulate these cellular processes, making it a valuable tool in research and potential therapeutic applications .
Comparison with Similar Compounds
rac-2-Methoxy-3-hexadecanamido-1-propylphosphocholine: This compound is similar in structure but contains a methoxy group instead of an ethoxy group.
rac-2-Ethoxy-3-octadecanamido-1-propylphosphocholine: This compound has an octadecanamido group instead of a hexadecanamido group.
Uniqueness: rac-2-Ethoxy-3-hexadecanamido-1-propylphosphocholine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
[2-ethoxy-3-(hexadecanoylamino)propyl] 2-(trimethylazaniumyl)ethyl phosphate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H55N2O6P/c1-6-8-9-10-11-12-13-14-15-16-17-18-19-20-26(29)27-23-25(32-7-2)24-34-35(30,31)33-22-21-28(3,4)5/h25H,6-24H2,1-5H3,(H-,27,29,30,31) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USUMXADKOISKIL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NCC(COP(=O)([O-])OCC[N+](C)(C)C)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H55N2O6P |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70920963 |
Source
|
Record name | 2-Ethoxy-3-[(1-hydroxyhexadecylidene)amino]propyl 2-(trimethylazaniumyl)ethyl phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70920963 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
522.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112989-01-2 |
Source
|
Record name | 3,5-Dioxa-9-aza-4-phosphapentacosan-1-aminium, 7-ethoxy-4-hydroxy-N,N,N-trimethyl-10-oxo-, inner salt, 4-oxide, (1)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112989012 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Ethoxy-3-[(1-hydroxyhexadecylidene)amino]propyl 2-(trimethylazaniumyl)ethyl phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70920963 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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